N[C@@H]1C@@H[C@@H]2c3ccccc3[C@H]1c4ccccc24
.
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral diamine compound characterized by the molecular formula and a molecular weight of 236.31 g/mol. This compound is notable for its rigid bicyclic structure, which enhances its effectiveness as a chiral ligand in asymmetric synthesis and catalysis. The compound's CAS number is 181139-49-1, and it is classified as a diamine due to the presence of two amine functional groups.
The synthesis of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine typically involves several key methods:
The molecular structure of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine can be described as follows:
The three-dimensional conformation allows for specific interactions with transition metal catalysts during asymmetric reactions, enhancing its utility in synthetic chemistry .
(11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine participates in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic conditions |
Reduction | Hydrogen gas with palladium/platinum catalyst | High pressure |
Substitution | Alkyl halides or acyl chlorides | Basic conditions |
The mechanism of action for (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine primarily involves its role as a chiral ligand in asymmetric catalysis:
The physical and chemical properties of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine include:
These properties make it suitable for various applications in organic synthesis and materials science .
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine has several significant applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0